

# Unveiling the Molecular Architecture of Rauvoyunine C: A Technical Guide

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## Compound of Interest

Compound Name: Rauvoyunine C

Cat. No.: B12322443

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This in-depth guide provides a comprehensive overview of the chemical structure of **Rauvoyunine C**, a picraline-type indole alkaloid. The following sections detail its molecular characteristics, the experimental protocols utilized for its structural elucidation, and a summary of the key spectroscopic data.

## Chemical Structure and Properties

**Rauvoyunine C** is a complex indole alkaloid with the molecular formula  $C_{32}H_{36}N_2O_9$ , corresponding to a molecular weight of 592.65 g/mol [1]. Its systematic IUPAC name is 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-10-methoxy-14-[(3,4,5-trimethoxybenzoyl)oxy]methyl-, methyl ester, with the stereochemistry defined as (2S,3E,5S,6S,7aS,12aR,12bS,14R)-. The molecule possesses a complex pentacyclic core characteristic of picraline-type alkaloids, further functionalized with methoxy and trimethoxybenzoyl groups.

Key Structural Features:

- **Indole Nucleus:** A fundamental heterocyclic aromatic system.
- **Quinolizine Moiety:** A nitrogen-containing bicyclic system fused to the indole core.

- **Epoxy Bridge:** A three-membered ring containing an oxygen atom, contributing to the molecule's rigidity.
- **Ethylidene Group:** A double bond exocyclic to one of the rings.
- **Methoxy Group:** An electron-donating group attached to the aromatic ring.
- **Trimethoxybenzoyl Ester:** A bulky ester group that significantly contributes to the molecular weight and complexity.

## Experimental Protocols for Structure Elucidation

The structural determination of **Rauvoyunine C** was accomplished through a combination of spectroscopic techniques following its isolation from the aerial parts of *Rauvolfia yunnanensis*.

### Extraction and Isolation

The air-dried and powdered aerial parts of *Rauvolfia yunnanensis* (6.5 kg) were extracted with methanol at room temperature. The resulting crude extract was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone followed by methanol. Fractions were further purified by repeated column chromatography and preparative thin-layer chromatography to yield pure **Rauvoyunine C**.

### Spectroscopic Analysis

The chemical structure of **Rauvoyunine C** was elucidated using a suite of modern spectroscopic methods:

- **High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):** This technique was employed to determine the precise molecular formula of the compound.
- **Ultraviolet (UV) Spectroscopy:** The UV spectrum was recorded to identify the chromophoric systems present in the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Extensive 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (ROESY - Rotating-frame Overhauser Effect Spectroscopy) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

NMR spectra were recorded on a Bruker AV-400 spectrometer in CDCl<sub>3</sub>, with TMS as the internal standard.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Rauvoyunine C**.

**Table 1: HRESIMS and UV Data**

Parameter	Value
Molecular Formula	C <sub>32</sub> H <sub>36</sub> N <sub>2</sub> O <sub>9</sub>
HRESIMS [M+H] <sup>+</sup> (m/z)	Calculated: 593.2499, Found: 593.2496
UV λ <sub>max</sub> (nm)	269

**Table 2: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)**

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
9	7.11	d	8.8
12	6.20	dd	8.8, 2.2
10	6.19	d	2.2
19	5.37	q	6.8
17a	4.45	d	11.8
17b	4.25	d	11.8
3	4.21	br s	14.0
15	3.82	m	
11-OCH <sub>3</sub>	3.79	s	
5 $\alpha$	3.71	m	
21	3.48	d	
14	3.25	m	6.8
5 $\beta$	2.97	m	
6 $\alpha$	2.65	m	
6 $\beta$	2.51	m	
18	1.65	d	
2', 6'	6.51	s	
3', 5'-OCH <sub>3</sub>	3.87	s	
4'-OCH <sub>3</sub>	3.86	s	
COOCH <sub>3</sub>	3.45	s	

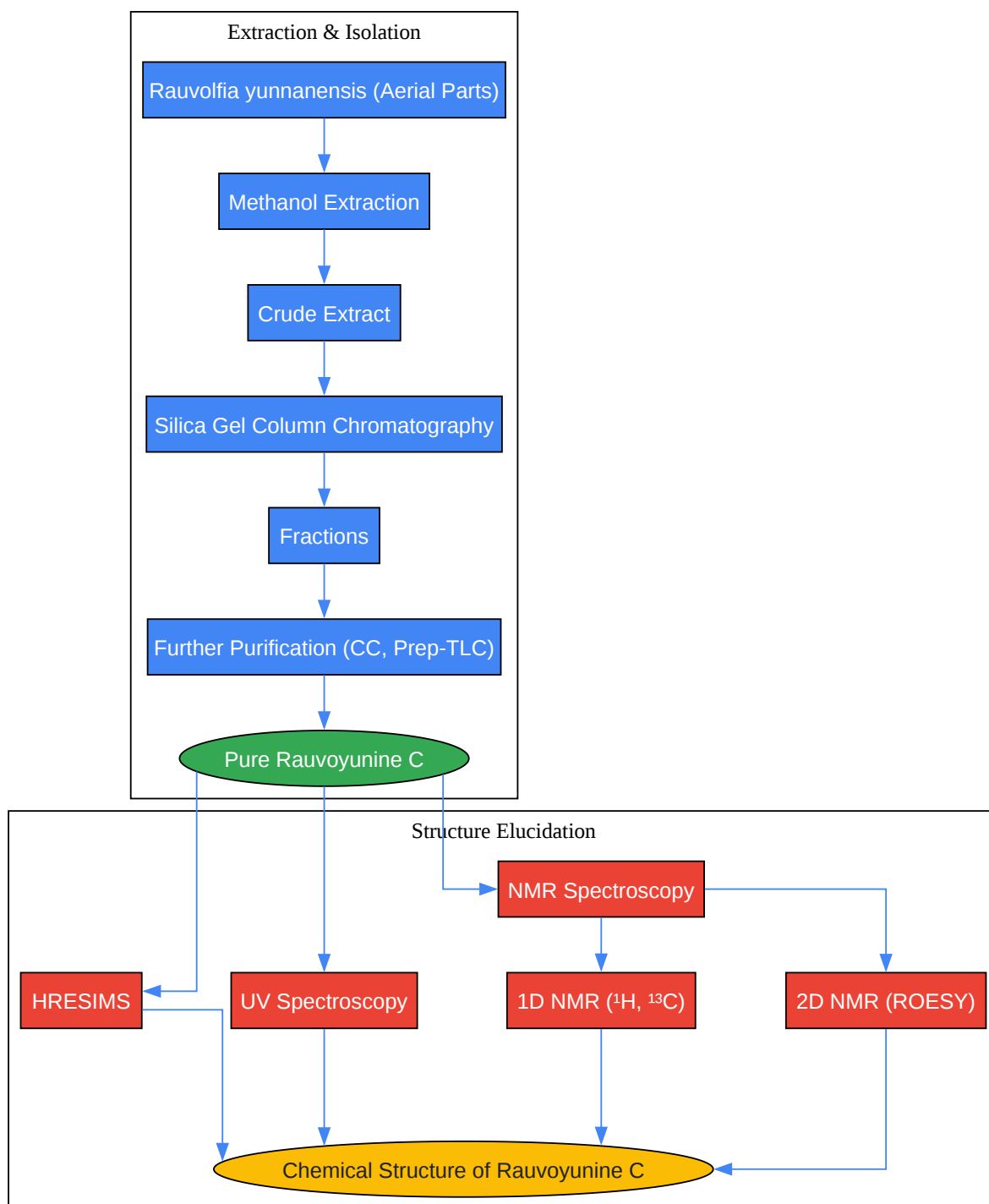
**Table 3: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)**

Position	$\delta$ (ppm)	Type
16	171.1	C
13	158.6	C
11	153.3	C
8	148.6	C
7	132.0	C
12	126.9	CH
19	120.0	CH
9	119.8	CH
10	109.1	CH
2	106.1	C
21	68.3	CH <sub>2</sub>
17	65.5	CH <sub>2</sub>
5	54.3	CH <sub>2</sub>
3	53.9	CH
11-OCH <sub>3</sub>	56.1	CH <sub>3</sub>
15	45.9	CH
14	43.1	CH
6	36.5	CH <sub>2</sub>
20	13.0	C
18	12.8	CH <sub>3</sub>
1'	125.1	C
2', 6'	106.7	CH
3', 5'	153.2	C

4'	142.4	C
3', 5'-OCH <sub>3</sub>	56.4	CH <sub>3</sub>
4'-OCH <sub>3</sub>	60.9	CH <sub>3</sub>
C=O	166.4	C
COOCH <sub>3</sub>	51.7	CH <sub>3</sub>

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow employed for the isolation and structural elucidation of **Rauvoyunine C**.



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Caption: Workflow for the isolation and structural determination of **Rauvoyunine C**.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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